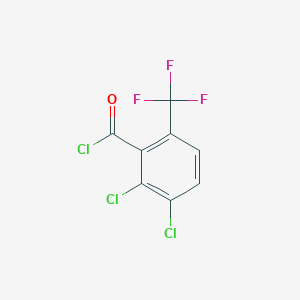

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride

Beschreibung

Historical Context and Development

The development of 2,3-dichloro-6-(trifluoromethyl)benzoyl chloride is closely tied to advances in halogenated aromatic chemistry and the demand for high-purity intermediates in pharmaceutical manufacturing. Historically, the synthesis of such compounds has evolved from early chlorination and fluorination techniques to more refined processes involving photochlorination and controlled hydrolysis steps. Patented methods, such as those used in the production of lamotrigine intermediates, emphasize the importance of high purity and low isomer content in 2,3-dichlorobenzoyl chloride derivatives, highlighting the compound's role in producing active pharmaceutical ingredients with minimal impurities. The trifluoromethyl substitution further enhances the compound's chemical stability and electronic properties, making it a valuable reagent in modern organic synthesis.

Position in Organic Halogen Chemistry

Within the field of organic halogen chemistry, this compound represents a class of halogenated benzoyl chlorides that combine multiple halogen atoms with electron-withdrawing groups, such as trifluoromethyl. This combination imparts unique reactivity profiles, including increased electrophilicity of the acyl chloride moiety and altered aromatic substitution patterns. The presence of chlorine and trifluoromethyl substituents influences both steric and electronic factors, which are critical in directing chemical transformations. This compound is part of a broader category of organohalides that are exploited for their utility in synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Current Research Landscape

Current research involving this compound focuses on its application as a versatile synthetic intermediate in the preparation of biologically active compounds and functional materials. Studies emphasize optimizing synthetic routes to achieve high purity and yield, as well as exploring its reactivity in novel coupling and condensation reactions. Research also investigates its role in generating intermediates with specific substitution patterns that confer desirable pharmacological properties. The compound's electron-withdrawing groups make it a subject of interest for modifying molecular properties such as lipophilicity and metabolic stability in drug design. Additionally, ongoing work explores its integration into multi-step synthesis processes for CNS-active agents and other therapeutic targets, reflecting its importance in medicinal chemistry.

Data Table: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H2Cl3F3O |

| Molecular Weight | 277.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 53012-82-1 |

| InChI | InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)6(10)5(4)7(11)15/h1-2H |

| InChIKey | GDYRVUKFWOCVKN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)Cl)Cl |

| Physical State | Typically a liquid or solid (varies by source) |

| Key Functional Groups | Acyl chloride, chloro substituents, trifluoromethyl group |

Detailed Research Findings

Synthesis and Purity: The compound is synthesized via photochlorination of 2,3-dichlorotoluene followed by hydrolysis of the intermediate 2,3-dichlorobenzotrichloride. This method yields this compound with very high purity, minimizing isomeric impurities to below 0.1%, which is critical for pharmaceutical applications.

Chemical Reactivity: The electron-withdrawing chlorine and trifluoromethyl groups enhance the electrophilicity of the benzoyl chloride, facilitating nucleophilic acyl substitution reactions. This makes it a valuable intermediate for the synthesis of triazine derivatives and other heterocyclic compounds with potential CNS activity.

Applications in Medicinal Chemistry: The compound serves as a key intermediate in the preparation of lamotrigine analogues and other CNS-active agents. Its substitution pattern is exploited to modulate pharmacokinetic and pharmacodynamic properties of the final drug molecules.

Material Science: Beyond pharmaceuticals, the compound's halogenated aromatic structure is investigated for incorporation into specialty polymers and materials where halogen content influences thermal stability and chemical resistance.

Eigenschaften

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)5(6(4)10)7(11)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKRXWXBNKHRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2,3-dichloro-6-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

2,3-Dichloro-6-(trifluoromethyl)benzoic acid+SOCl2→2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichloro-6-(trifluoromethyl)benzoic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used under inert atmosphere conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2,3-Dichloro-6-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

Biaryl Compounds: Formed from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride serves as a versatile building block in organic synthesis. It is used to prepare complex molecules through various chemical reactions such as nucleophilic substitution and coupling reactions.

Biological Applications

The compound has shown potential in the synthesis of bioactive compounds and pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.

Medicinal Chemistry

Research indicates that it may be useful in drug development, particularly for anti-inflammatory and anticancer agents. Its mechanism involves enzyme inhibition and modulation of inflammatory pathways.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Modulates cytokine production |

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.

Enzyme Interaction Analysis

In vitro assays demonstrated that the compound inhibited cytochrome P450 enzymes with IC50 values ranging from 0.5 to 5 µM. This showcases its potential as a lead compound for drug development targeting metabolic disorders.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the dichloro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into target molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Benzoyl Chloride Derivatives

Structural and Electronic Effects

- Electron-Withdrawing Substituents : The trifluoromethyl (-CF₃) and chlorine (-Cl) groups in this compound enhance electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to methyl-substituted analogs like 2,3-Dimethylbenzoyl chloride .

Biologische Aktivität

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride (CAS No. 886501-87-7) is a synthetic organic compound notable for its diverse applications in medicinal chemistry and agrochemicals. The compound's unique structural features, particularly the presence of both chloro and trifluoromethyl groups, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H3Cl2F3O

- Molecular Weight : 253.01 g/mol

- SMILES Notation : ClC1=C(C(=O)Cl)C(=C(C(F)(F)F)C1=O)C(F)(F)F

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it can act as a potent inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to the electron-withdrawing nature of the trifluoromethyl group, enhancing its ability to penetrate microbial membranes .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential . -

Enzyme Interaction Analysis :

In vitro assays demonstrated that the compound inhibited CYP450 enzymes with IC50 values ranging from 0.5 to 5 µM, showcasing its potential as a lead compound for drug development targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride in laboratory settings?

- Methodological Answer : Due to its high reactivity and potential toxicity, strict safety measures are required:

- Engineering Controls : Use local exhaust ventilation to minimize inhalation exposure, as recommended for harmful chlorinated compounds .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- First Aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Labeling : Clearly label all containers with hazard warnings and CAS number (if available) to avoid cross-contamination .

Q. How can researchers verify the purity of this compound prior to experimental use?

- Methodological Answer :

- Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm molecular identity and detect impurities.

- Physical Properties : Cross-check observed boiling points and densities with literature values (e.g., similar benzoyl chlorides like 3,5-Bis(trifluoromethyl)benzoyl chloride have bp 65–67°C at 12 mmHg and density 1.526 g/cm³ ).

- Reference Standards : Compare spectral data with NIST Standard Reference Databases if available .

Advanced Research Questions

Q. How do electronic effects of chlorine and trifluoromethyl substituents influence the acylation efficiency of this compound in aromatic systems?

- Methodological Answer :

- Mechanistic Studies : Conduct kinetic studies under controlled conditions (solvent polarity, temperature) to compare reaction rates with less-substituted benzoyl chlorides.

- Computational Modeling : Use density functional theory (DFT) to analyze electron-withdrawing effects of Cl and CF₃ groups on the electrophilicity of the carbonyl carbon.

- Comparative Data : Reference analogs like 4-methoxy-2-(trifluoromethyl)benzoyl chloride (LogP 3.09 ), where electron-donating groups reduce reactivity, to contextualize results.

Q. What experimental strategies can resolve contradictions in reported reactivity data for halogenated benzoyl chlorides?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting studies while standardizing variables (e.g., solvent purity, moisture levels).

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation during reactions.

- Meta-Analysis : Review literature for patterns (e.g., solvent effects in 2-ethylhexanoyl chloride studies highlight the role of aprotic solvents in stabilizing reactive intermediates ).

Key Considerations for Experimental Design

- Stability Tests : Assess hydrolytic degradation by storing the compound under varying humidity conditions and monitoring via HPLC.

- Synthetic Optimization : For coupling reactions, screen catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane vs. THF) to maximize yield, as recommended for acyl chlorides .

- Toxicity Mitigation : Implement control banding strategies for high-risk processes, such as enclosed systems for large-scale reactions .

Note : For spectral data validation, consult authoritative databases like NIST Chemistry WebBook . Avoid relying on non-peer-reviewed vendor catalogs (e.g., ) for critical parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.